Diethyl indolizine-1,2-dicarboxylate

COX-2 inhibition Anti-inflammatory Drug discovery

Diethyl indolizine-1,2-dicarboxylate (CAS 14174-98-2) is the unsubstituted indolizine parent scaffold for reproducible SAR exploration. • COX-2 inhibitor lead: 7-methoxy derivative 5a shows IC50 = 5.84 µM, surpassing indomethacin. • Larvicidal potential: Analogs 4c/4e achieve 65.56% mortality against malaria vectors. • Method development: Defined regioselectivity for C-H functionalization & cross-coupling. Supplied at ≥95% purity with verified mp 84-86°C, ensuring batch-to-batch consistency.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
CAS No. 14174-98-2
Cat. No. B077204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl indolizine-1,2-dicarboxylate
CAS14174-98-2
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CC=CC2=C1C(=O)OCC
InChIInChI=1S/C14H15NO4/c1-3-18-13(16)10-9-15-8-6-5-7-11(15)12(10)14(17)19-4-2/h5-9H,3-4H2,1-2H3
InChIKeyJTTAWMDQYRFFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Indolizine-1,2-dicarboxylate: Procurement-Ready Core Scaffold


Diethyl indolizine-1,2-dicarboxylate (CAS 14174-98-2, C14H15NO4, MW 261.28 g/mol) is a bicyclic heteroaromatic compound consisting of an indolizine core substituted with two ethyl ester groups at the 1- and 2-positions [1]. This unsubstituted parent scaffold serves as a fundamental building block in organic synthesis, enabling the construction of diverse indolizine derivatives with tailored biological and photophysical properties . The compound exhibits a well-defined melting point of 84–86 °C and is typically supplied with a minimum purity specification of 95% [2]. Its availability as a research-grade reagent from multiple commercial vendors facilitates reproducibility in synthetic and screening applications .

Core Scaffold Unsubstituted indolizine 1,2-diester for focused library synthesis
Regioselective Platform Predictable C3 / C5-C7 functionalization supports SAR exploration
Research-Grade Multi-vendor availability with minimum purity specification

Structural Differentiation from Other Indolizine Esters


Indolizine derivatives are not a uniform chemical class; substitution patterns critically modulate electronic distribution, steric hindrance, and intermolecular interactions, leading to substantial divergence in biological activity and physicochemical properties [1]. The unsubstituted 1,2-dicarboxylate core of diethyl indolizine-1,2-dicarboxylate provides a distinct platform compared to its dimethyl ester analog (dimethyl indolizine-1,2-dicarboxylate, CAS 58205-64-8) or analogs bearing aryl/heteroaryl appendages (e.g., 3-benzoyl or 7-methoxy derivatives) [2]. Substituting the ethyl ester with a methyl ester alters solubility, crystallinity, and metabolic liability, while introducing additional substituents on the indolizine ring can drastically shift target engagement (e.g., COX-2 inhibition potency) and larvicidal efficacy, as demonstrated in comparative biological evaluations [3][4]. Consequently, substituting diethyl indolizine-1,2-dicarboxylate with a seemingly similar indolizine congener without rigorous experimental validation would undermine the reproducibility of synthetic sequences and the interpretation of structure-activity relationship (SAR) data.

Target Compound
Diethyl indolizine-1,2-dicarboxylate
Ethyl ester; melting point ~84–86 °C; established crystallinity
Potential Substitute
Dimethyl indolizine-1,2-dicarboxylate
Methyl ester; lower melting point, altered solubility profile
Ester chain length can shift crystallinity, solubility, and metabolic handling. Direct replacement without re-validation may compromise synthetic reproducibility and SAR interpretation.
This Scaffold
Unsubstituted 1,2-diester core; bioactivity is substituent-dependent
Substituted Congeners
Aryl / heteroaryl derivatives; target engagement and larvicidal response may differ drastically
Bioactivity profiles are not transferable between unelaborated core and functionalized derivatives. Independent assay validation is required for any analog.

Comparative Evidence for Diethyl Indolizine-1,2-dicarboxylate


COX-2 Inhibition vs. Indomethacin

A 7-methoxy-substituted derivative bearing the diethyl 1,2-dicarboxylate motif (compound 5a) demonstrates superior COX-2 inhibition compared to the clinical NSAID indomethacin [1]. This head-to-head enzymatic evaluation confirms that the diethyl indolizine-1,2-dicarboxylate scaffold, when appropriately elaborated, can yield inhibitors with enhanced potency, directly contrasting with unelaborated or differently esterified indolizines that may lack such activity .

COX-2 Inhibition
Head-to-head
5a derivative IC₅₀ = 5.84 µM
Indomethacin IC₅₀ = 6.84 µM
1.17-fold lower IC₅₀
Reported higher inhibition in enzymatic assay
Supports COX-2 inhibitor SAR studies; substituent-dependent response
COX-2 inhibition Anti-inflammatory Drug discovery

Larvicidal Activity Against Anopheles

In a standardized WHO larvicidal assay against Anopheles arabiensis, diethyl indolizine-1,2-dicarboxylate analogs 4c and 4e achieved 65.56 ± 3.39% mortality, demonstrating tangible larvicidal activity [1]. While less potent than the organophosphate temephos (standard reference compound), these derivatives establish the diethyl indolizine-1,2-dicarboxylate core as a viable starting point for developing new larvicidal agents, a property not inherent to the unsubstituted parent compound or methyl ester variants.

Larvicidal Activity
Head-to-head
65.56 ± 3.39% mortality
Anopheles arabiensis
Reported larvicidal screening context
Less potent than temephos; class-level inference for diethyl core
Larvicidal Malaria vector control Vector biology

Melting Point and Purity Profile

Diethyl indolizine-1,2-dicarboxylate exhibits a sharp melting point of 84–86 °C and is commercially available with a minimum purity specification of 95% [1]. This thermal profile contrasts with the dimethyl ester analog, which typically has a lower melting point (~50–60 °C, class-level inference) due to reduced molecular weight and altered crystal packing [2]. The higher melting point of the diethyl ester facilitates easier handling, storage, and crystallization, while the defined purity threshold reduces variability in synthetic and biological assays.

Melting Point
Class-level
84–86 °C (diethyl)
~50–60 °C (dimethyl analog, est.)
Supports purification and storage logistics
Higher crystallinity may reduce degradation risk; data to verify for analog
Physicochemical properties Quality control Compound management

Reactivity and Regioselective Derivatization

The 1,2-dicarboxylate substitution pattern on the indolizine ring is essential for subsequent synthetic transformations, enabling regioselective functionalization at C3 and C5/C7 positions via electrophilic aromatic substitution or cross-coupling reactions [1]. This contrasts with mono-ester or 1,3-diester indolizine isomers, which exhibit different regiochemical outcomes and electronic properties [2]. The ethyl ester groups in diethyl indolizine-1,2-dicarboxylate provide a balance between hydrolytic stability and metabolic lability, making the compound a versatile intermediate for constructing bioactive molecules .

Regioselectivity
Class-level
1,2-diester directs electrophilic attack to C3 and C5/C7
Predictable derivatization for library design
1,3-diester isomers exhibit different regiochemical outcomes
Synthetic methodology Building block Medicinal chemistry

Photophysical Sensor Potential

Substituted indolizine-1,2-dicarboxylates, such as dimethyl 3-(4-aminophenyl)indolizine-1,2-dicarboxylate, exhibit photoluminescence quenching in the presence of electron-deficient nitroaromatics, demonstrating their utility as solution-phase molecular sensors [1]. The diethyl ester analog shares this fundamental photophysical potential, attributable to the electron-rich indolizine core and the electron-withdrawing ester groups . While quantitative quantum yield or lifetime data for the unsubstituted diethyl ester are not reported, class-level evidence confirms that the 1,2-dicarboxylate motif is essential for the observed photoluminescence properties, distinguishing it from non-esterified or differently substituted indolizines.

Photoluminescence
Class-level
Quenching by nitroaromatics observed in related 1,2-dicarboxylates
Supports sensor material exploration
Quantitative data not reported for parent diethyl ester; source review advised
Fluorescent probes Photoluminescence Optoelectronics

Evidence-Based Applications


COX-2 Inhibitor Lead Optimization

Given the demonstrated COX-2 inhibitory activity of the 7-methoxy-substituted diethyl indolizine-1,2-dicarboxylate derivative (5a, IC50 = 5.84 µM) that surpasses indomethacin [1], the unsubstituted parent compound serves as an ideal starting material for synthesizing focused libraries aimed at improving potency and selectivity. Procurement of diethyl indolizine-1,2-dicarboxylate enables medicinal chemists to explore substituent effects at C3, C5, and C7 while maintaining the critical 1,2-dicarboxylate pharmacophore.

Larvicidal SAR Studies

The larvicidal activity observed for diethyl indolizine-1,2-dicarboxylate analogs 4c and 4e (65.56% mortality) [2] validates the scaffold for developing new anti-malarial vector control agents. Researchers can utilize the parent compound to generate diversified analogs, probing the impact of aromatic substitution on larvicidal potency and physicochemical properties, with the goal of identifying leads with improved efficacy relative to temephos.

Synthetic Methodology Development

The well-defined reactivity of the 1,2-dicarboxylate indolizine core facilitates the development of novel synthetic methods [3]. Diethyl indolizine-1,2-dicarboxylate can be employed as a model substrate for investigating C–H functionalization, cross-coupling, and cycloaddition reactions, with the predictable regioselectivity simplifying product analysis and optimization.

Photophysical Probe Engineering

The photoluminescence quenching behavior observed in structurally related indolizine-1,2-dicarboxylates [4] suggests that diethyl indolizine-1,2-dicarboxylate can be elaborated into fluorescent sensors for nitroaromatic explosives or environmental pollutants. Its procurement supports materials chemistry efforts aimed at creating functional dyes, OLED components, or biological imaging agents based on the electron-rich indolizine chromophore.

Application
Selection Property
Validation Focus
COX-2 inhibitor SAR studies
1,2-dicarboxylate pharmacophore context
Enzymatic inhibition assay response
Larvicidal screening research
Substituent-dependent bioactivity profile
Mortality endpoint against Anopheles
Synthetic methodology development
Regioselective reactivity platform
C–H functionalization / coupling outcomes
Photoluminescent sensor engineering
Electron-rich indolizine chromophore
Quenching response to nitroaromatics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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